molecular formula C19H16ClFN2O4S B12477236 N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12477236
M. Wt: 422.9 g/mol
InChI Key: SYMAIKNPUALARG-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, furan, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethyl group: This step involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl group: This step can be achieved through a halogenation reaction, where a phenyl ring is treated with chlorine and fluorine sources in the presence of a catalyst.

    Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the phenyl ring using a sulfonyl chloride reagent.

    Coupling with glycinamide: The final step involves the coupling of the intermediate products with glycinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(3-chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the combination of furan and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClFN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H16ClFN2O4S/c20-17-11-14(8-9-18(17)21)23(28(25,26)16-6-2-1-3-7-16)13-19(24)22-12-15-5-4-10-27-15/h1-11H,12-13H2,(H,22,24)

InChI Key

SYMAIKNPUALARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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